molecular formula C13H16O3 B14194778 Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- CAS No. 831171-21-2

Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl-

Cat. No.: B14194778
CAS No.: 831171-21-2
M. Wt: 220.26 g/mol
InChI Key: WWKRKCXVOOQHPU-UHFFFAOYSA-N
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Description

Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry . This particular compound is characterized by its unique structural features, which include ethenyl, dihydro, dimethoxy, and methyl groups attached to the benzofuran core.

Chemical Reactions Analysis

Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . For instance, the compound can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can yield alcohols or hydrocarbons. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran compounds make them suitable candidates for drug discovery and development. Additionally, in the industrial sector, these compounds are used in the production of dyes, fragrances, and other specialty chemicals .

Mechanism of Action

The mechanism of action of benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to the presence of halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enable the compound to bind to enzymes, receptors, and other biomolecules, thereby exerting its effects. For example, benzofuran derivatives have been shown to inhibit the growth of bacteria by targeting essential bacterial enzymes .

Properties

CAS No.

831171-21-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-ethenyl-4,6-dimethoxy-3-methyl-2H-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-5-13(2)8-16-11-7-9(14-3)6-10(15-4)12(11)13/h5-7H,1,8H2,2-4H3

InChI Key

WWKRKCXVOOQHPU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C(=CC(=C2)OC)OC)C=C

Origin of Product

United States

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